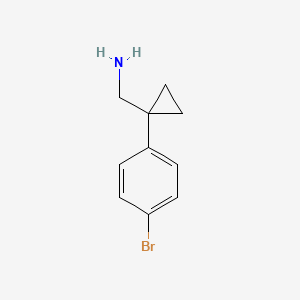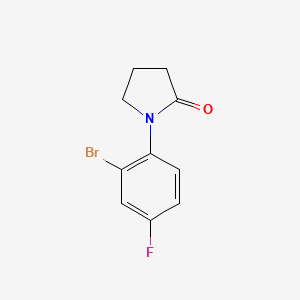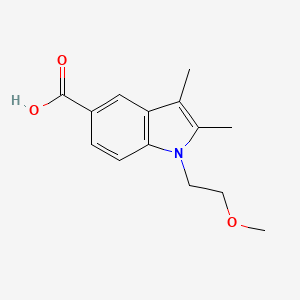
1-(2-methoxyethyl)-2,3-dimethyl-1H-indole-5-carboxylic acid
Vue d'ensemble
Description
The compound “1-(2-methoxyethyl)-2,3-dimethyl-1H-indole-5-carboxylic acid” is a complex organic molecule. It contains an indole group, which is a common structure in many natural substances, pharmaceuticals, and other active organic compounds . The methoxyethyl group attached to the indole could potentially influence the compound’s solubility and reactivity .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of an indole ring, a carboxylic acid group, and a 2-methoxyethyl group . These groups could potentially influence the compound’s physical and chemical properties, including its polarity, solubility, and reactivity .
Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the indole ring, the carboxylic acid group, and the 2-methoxyethyl group . The indole ring is a common reactive site in many organic reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its molecular structure. The presence of the indole ring could contribute to its aromaticity, while the carboxylic acid group could make it acidic . The 2-methoxyethyl group could potentially influence its solubility .
Applications De Recherche Scientifique
Synthesis and Characterization
- The compound has been utilized in the synthesis of novel indole-benzimidazole derivatives, demonstrating its potential in creating complex organic structures (Wang et al., 2016).
Catalysis in Organic Reactions
2. Research on Rh(III)-catalyzed selective coupling involving similar indole compounds has shown the versatility of indole derivatives in catalyzing organic reactions (Zheng et al., 2014).
Crystal and Molecular Structure Studies
3. Studies on 5-methoxyindole-3-acetic acid, a related compound, have contributed to understanding the crystal and molecular structures of indole derivatives (Sakaki et al., 1975).
Photolabile Precursors Research
4. Research on photolysis of 1-acyl-7-nitroindolines, which are related to indole derivatives, has implications for the use of these compounds as photolabile precursors (Papageorgiou & Corrie, 2000).
Spectroscopy and Computational Studies
5. Indole derivatives have been extensively characterized using spectroscopic and computational methods, providing valuable insights for future applications (Almutairi et al., 2017).
Antitumor Agent Synthesis
6. Synthesis of indole-based compounds, similar to the subject compound, has been explored for potential antitumor applications (Mondal et al., 2003).
Derivatives and Chemical Transformation Studies
7. Derivatives of indole compounds have been synthesized and transformed, indicating the chemical versatility of such compounds (Grinev et al., 1977).
Leukotriene Synthesis Inhibition
8. Certain indole derivatives have been developed as leukotriene synthesis inhibitors, highlighting their potential in medicinal chemistry (Hutchinson et al., 2009).
Diabetes Research
9. Research involving similar indole compounds has explored their potential as antidiabetic agents, although with varying success (Li et al., 2020).
Chemical Protection and Reagent Development
10. Indole derivatives have been employed in developing novel reagents for protecting carboxylic acids, contributing to synthetic chemistry advancements (Arai et al., 1998).
Zinc Complexes and Anti-inflammatory Research
11. Zinc indomethacin complexes involving indole derivatives have been synthesized and characterized for potential anti-inflammatory applications (Zhou et al., 2000).
Orientations Futures
Propriétés
IUPAC Name |
1-(2-methoxyethyl)-2,3-dimethylindole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3/c1-9-10(2)15(6-7-18-3)13-5-4-11(14(16)17)8-12(9)13/h4-5,8H,6-7H2,1-3H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXMKYPCVOMFBEI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C2=C1C=C(C=C2)C(=O)O)CCOC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-methoxyethyl)-2,3-dimethyl-1H-indole-5-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



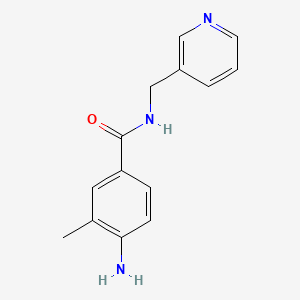
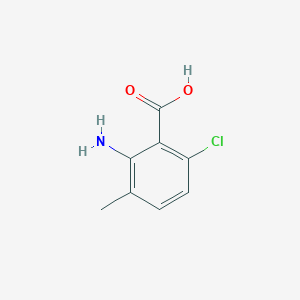
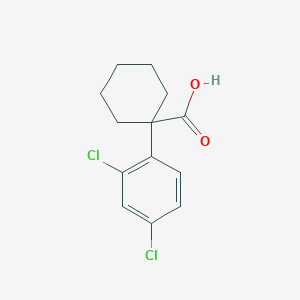
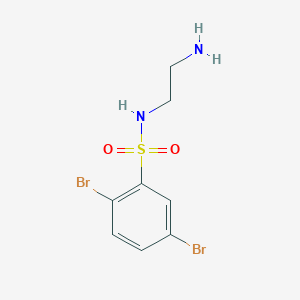
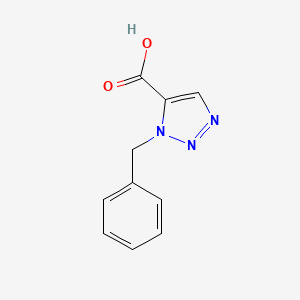


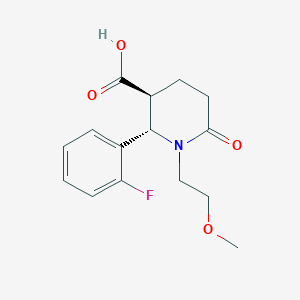


![5-{[3-(Dimethylamino)propyl]sulfamoyl}-2-methylbenzoic acid](/img/structure/B1517203.png)
![1-{2-[(2-Aminoethyl)sulfanyl]ethoxy}-3-bromobenzene](/img/structure/B1517204.png)
